molecular formula C17H20BNO5S B1452225 3-[N-Cyclopropyl-N-(4-methoxybenzyl)sulfamoyl]phenylboronic acid CAS No. 913836-07-4

3-[N-Cyclopropyl-N-(4-methoxybenzyl)sulfamoyl]phenylboronic acid

Cat. No.: B1452225
CAS No.: 913836-07-4
M. Wt: 361.2 g/mol
InChI Key: SEQRSOGIBTXUHT-UHFFFAOYSA-N
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Description

3-[N-Cyclopropyl-N-(4-methoxybenzyl)sulfamoyl]phenylboronic acid (CAS 913836-07-4) is a specialized organoboron compound designed for research applications in chemical synthesis and drug discovery . As a boronic acid derivative, this chemical serves as a crucial building block in Suzuki-Miyaura cross-coupling reactions, a widely used method for forming carbon-carbon bonds in the synthesis of complex organic molecules, including pharmaceutical intermediates. The unique structure, featuring both sulfamoyl and cyclopropyl groups, may be utilized in the development of enzyme inhibitors or receptor modulators, particularly in areas where the sulfamoyl moiety can act as a key pharmacophore. This reagent is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications .

Properties

IUPAC Name

[3-[cyclopropyl-[(4-methoxyphenyl)methyl]sulfamoyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BNO5S/c1-24-16-9-5-13(6-10-16)12-19(15-7-8-15)25(22,23)17-4-2-3-14(11-17)18(20)21/h2-6,9-11,15,20-21H,7-8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEQRSOGIBTXUHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)S(=O)(=O)N(CC2=CC=C(C=C2)OC)C3CC3)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10657069
Record name (3-{Cyclopropyl[(4-methoxyphenyl)methyl]sulfamoyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913836-07-4
Record name B-[3-[[Cyclopropyl[(4-methoxyphenyl)methyl]amino]sulfonyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=913836-07-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-{Cyclopropyl[(4-methoxyphenyl)methyl]sulfamoyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 3-[N-Cyclopropyl-N-(4-methoxybenzyl)sulfamoyl]phenylboronic acid generally involves two key stages:

Preparation of Cyclopropylboronic Acid Intermediate

Multiple patented methods describe the preparation of cyclopropylboronic acid, a crucial precursor for the target compound. The synthesis typically involves:

Representative Procedure (from patent CN101863912A):
Step Reagents and Conditions Outcome
1 Cyclopropyl bromide (12.1 g, 100 mmol) in anhydrous THF (100 mL), cooled to -78 to -50 °C Preparation for lithiation
2 Addition of n-butyllithium (45 mL, 2.0 M in hexane) dropwise, stir 1.5 h Formation of cyclopropyllithium intermediate
3 Dropwise addition of triisopropyl borate (18.8 g, 100 mmol) in THF (100 mL) at -78 to -50 °C, stir 1 h Boronate ester intermediate formation
4 Warm to -20 °C, acidify with 1N HCl to pH 3-4 Hydrolysis to cyclopropylboronic acid
5 Extraction with methyl tertiary butyl ether, concentration, crystallization from isopropyl ether with sherwood oil Pure cyclopropylboronic acid (yield ~90-94%, purity 98%)

This method avoids hazardous lithium metal and diethyl ether, improving safety and environmental profile.

Sulfamoyl Functionalization and Boronic Acid Installation

Detailed Research Findings and Data

Yield and Purity Data for Cyclopropylboronic Acid Preparation

Embodiment Organolithium Reagent Boron Reagent Yield (%) Purity (%) (H-NMR) Melting Point (°C)
1 n-Butyllithium (2.0 M) Triisopropyl borate 94 98 92–94
2 n-Butyllithium (2.0 M) Triisopropyl borate 90 98 92–94
3 s-Butyllithium (1.4 M) Trimethyl borate 93 98 92–94
4 s-Butyllithium (1.4 M) Trimethyl borate Not specified Not specified Not specified

These data indicate consistently high yields and purity for cyclopropylboronic acid using low temperature lithiation and borate ester quenching.

Advantages of the Magnesium Reagent Route

An alternative method involves:

  • Formation of cyclopropylmagnesium bromide from cyclopropyl bromide and magnesium.
  • Reaction with boronic acid pinacol esters to yield cyclopropylboronic acid at room temperature.
  • This method avoids the use of hazardous lithium reagents and diethyl ether, offering a safer, cost-effective, and environmentally friendly route with high yields.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Yield Notes
Organolithium + Triisopropyl Borate Cyclopropyl bromide, n-BuLi, triisopropyl borate -78 to -50 °C, acidic workup High purity, well-established 90-94% Requires low temp, hazardous reagents
Organolithium + Trimethyl Borate Cyclopropyl bromide, s-BuLi, trimethyl borate -78 to -50 °C, acidic workup High yield and purity ~93% Similar to above, slightly different boron reagent
Magnesium + Boronic Acid Pinacol Ester Cyclopropyl bromide, Mg, boronic acid pinacol ester Room temperature Safer, environmentally friendly High Avoids lithium and diethyl ether

Chemical Reactions Analysis

3-[N-Cyclopropyl-N-(4-methoxybenzyl)sulfamoyl]phenylboronic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding boronic acids or boronates.

    Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.

    Substitution: The sulfamoyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-[N-Cyclopropyl-N-(4-methoxybenzyl)sulfamoyl]phenylboronic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[N-Cyclopropyl-N-(4-methoxybenzyl)sulfamoyl]phenylboronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules. The sulfamoyl group can also participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 3-[N-Cyclopropyl-N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid, highlighting differences in substituents, reactivity, and applications:

Compound Name Substituents (Position & Groups) Molecular Weight Key Properties/Applications CAS Number Source
This compound N-Cyclopropyl, N-4-Methoxybenzyl (3-position) 388.25 g/mol High steric bulk; used in Chan-Lam coupling for N-arylation of sulfamides 913836-07-4
4-[N-Cyclopropyl-N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid N-Cyclopropyl, N-4-Methoxybenzyl (4-position) 388.25 g/mol Positional isomer; altered electronic profile impacts Suzuki coupling efficiency 913835-89-9
3-(N-Isopropyl-N-(4-Methoxybenzyl)sulfamoyl)phenylboronic acid N-Isopropyl, N-4-Methoxybenzyl (3-position) 376.23 g/mol Reduced steric hindrance vs. cyclopropyl; higher solubility in polar solvents 1217501-23-9
4-(N-Butyl-N-(4-Methoxybenzyl)sulfamoyl)phenylboronic acid N-Butyl, N-4-Methoxybenzyl (4-position) 377.26 g/mol Longer alkyl chain enhances lipophilicity; potential for membrane permeability studies N/A
(4-(N,N-Dipropylsulfamoyl)phenyl)boronic acid N,N-Dipropyl (4-position) 285.17 g/mol Simplified sulfamoyl structure; used in high-throughput screening for enzyme inhibitors 1449142-50-0

Key Findings from Comparative Analysis:

Steric and Electronic Effects: The cyclopropyl group in the target compound introduces significant steric hindrance, which may reduce reactivity in certain coupling reactions compared to analogs with smaller substituents (e.g., isopropyl or propyl groups) .

Positional Isomerism :

  • Moving the sulfamoyl group from the 3- to 4-position (e.g., 913835-89-9 ) alters the molecule’s dipole moment, affecting its binding affinity in enzyme inhibition assays .

Synthetic Utility :

  • The target compound’s bulkier structure limits its use in sterically demanding reactions. For example, in Chan-Lam couplings, yields drop significantly when substituents exceed a certain steric threshold (e.g., <28% yield for N-methyl analogs vs. 91% for less hindered derivatives) .

Commercial Availability :

  • The compound is listed as discontinued by suppliers like CymitQuimica, suggesting challenges in synthesis or purification compared to simpler analogs like phenylboronic acid derivatives .

Biological Activity

3-[N-Cyclopropyl-N-(4-methoxybenzyl)sulfamoyl]phenylboronic acid, with the CAS number 913836-07-4, is a phenylboronic acid derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This compound's structure includes a boronic acid moiety, which is known for its ability to form reversible covalent bonds with diols, and a sulfamoyl group that may contribute to its biological effects.

  • Molecular Formula : C17H20BNO5S
  • Molecular Weight : 361.22 g/mol
  • Predicted Boiling Point : 596.8 ± 60.0 °C
  • Density : 1.37 ± 0.1 g/cm³
  • pKa : 7.46 ± 0.10

The biological activity of phenylboronic acids, including this compound, is often linked to their ability to modulate cellular processes through interaction with various biomolecules. Research indicates that these compounds can influence cell cycle progression and induce apoptosis in cancer cells:

  • Antiproliferative Activity : Studies have demonstrated that phenylboronic acid derivatives exhibit significant antiproliferative effects across various cancer cell lines. For instance, in a study evaluating several derivatives, compounds were assessed for their ability to inhibit cell growth using the SRB and MTT assays after 72 hours of treatment .
  • Cell Cycle Arrest and Apoptosis Induction : The mechanism involves cell cycle arrest at specific phases (e.g., G2/M phase) and subsequent apoptosis. This was evidenced by increased caspase-3 activity and morphological changes indicative of mitotic catastrophe in treated cells .

Table 1: Summary of Antiproliferative Effects of Phenylboronic Acid Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundA2780 (Ovarian)Low micromolarInduces G2/M arrest, activates caspase-3
2-Fluoro-6-formylphenylboronic acidMV-4-11 (Leukemia)Low micromolarCell cycle-specific agent
4-(N,N-dimethylamino)phenylboronic acidMCF7 (Breast)High micromolarMinimal activity

Detailed Findings

In vitro studies have shown that the introduction of specific substituents on the phenyl ring significantly affects the biological activity of phenylboronic acids. For example, the presence of a methoxy group enhances solubility and potentially increases interaction with cellular targets .

Additionally, structure-activity relationship (SAR) studies indicate that modifications at the para position yield compounds with varying degrees of antiproliferative potency, highlighting the importance of molecular design in drug development .

Q & A

Basic: What are the recommended synthetic routes for 3-[N-Cyclopropyl-N-(4-methoxybenzyl)sulfamoyl]phenylboronic acid, and how can reaction conditions be optimized?

The synthesis of this compound likely involves sequential functionalization of a phenylboronic acid scaffold. A plausible route includes:

Sulfamoylation : Introduce the N-cyclopropyl-N-(4-methoxybenzyl)sulfamoyl group via nucleophilic substitution using a sulfamoyl chloride derivative under anhydrous conditions (e.g., DMF, 0–5°C) .

Boronic acid formation : Employ Suzuki-Miyaura coupling to install the boronic acid moiety, using palladium catalysts (e.g., Pd(PPh₃)₄) and base (e.g., Na₂CO₃) in a polar aprotic solvent like THF or DME .
Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2 equivalents of boronic ester) and temperature (60–80°C) to minimize side reactions. Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization improves yield .

Basic: What analytical techniques are critical for characterizing this compound, and how are purity thresholds validated?

Key techniques include:

  • NMR spectroscopy : Confirm structural integrity via ¹H/¹³C NMR (e.g., δ ~7.3–7.8 ppm for aromatic protons, δ ~3.8 ppm for methoxy groups) .
  • High-resolution mass spectrometry (HRMS) : Verify molecular weight (e.g., calculated for C₁₈H₂₁BN₂O₄S: 388.12 g/mol) .
  • HPLC : Assess purity (>97% by area normalization) using a C18 column and UV detection (λ = 254 nm) .
    Validation : Cross-reference data with commercial standards (e.g., 4-methoxyphenylboronic acid derivatives) and replicate analyses to ensure consistency .

Advanced: How does the sulfamoyl group influence the compound’s reactivity in cross-coupling reactions, and what competing pathways should be mitigated?

The sulfamoyl group acts as an electron-withdrawing substituent, enhancing the electrophilicity of the boronic acid for Suzuki-Miyaura couplings. However, it may also:

  • Promote protodeboronation : Mitigate by using inert atmospheres (N₂/Ar) and low-temperature conditions (0–25°C) .
  • Form stable intermediates : Optimize catalyst loading (e.g., 5 mol% Pd) and ligand choice (e.g., SPhos) to prevent coordination with the sulfamoyl nitrogen .
    Validation : Monitor byproduct formation (e.g., via LC-MS) and adjust base strength (e.g., K₃PO₄ instead of Na₂CO₃) to suppress competing hydrolysis .

Advanced: What strategies are effective for resolving contradictions in biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?

Contradictions may arise from:

  • Solubility limitations : Use DMSO stock solutions (<1% v/v) and confirm compound stability in assay buffers via UV-Vis spectroscopy .
  • Off-target effects : Perform counter-screening against related enzymes (e.g., serine vs. cysteine proteases) and validate with orthogonal assays (e.g., SPR, ITC) .
    Data reconciliation : Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., solvent, pH) and replicate experiments under standardized conditions .

Advanced: How can computational modeling predict the compound’s binding affinity to target proteins, and what validation methods are recommended?

  • Docking studies : Use software like AutoDock Vina to model interactions (e.g., hydrogen bonding with the boronic acid to catalytic serine in proteases) .
  • MD simulations : Assess binding stability over 100 ns trajectories (e.g., RMSD <2 Å) .
    Validation : Compare with experimental IC₅₀ values from enzymatic assays and mutagenesis studies (e.g., Ala-scanning of binding pockets) .

Basic: What safety protocols are essential for handling this compound, given its structural analogs’ hazards?

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizers and moisture .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How does the 4-methoxybenzyl group impact the compound’s pharmacokinetic properties, and what modifications could enhance bioavailability?

  • Lipophilicity : The methoxy group increases logP, potentially improving membrane permeability but reducing aqueous solubility .
  • Metabolic stability : The benzyl group may undergo CYP450-mediated oxidation. Consider fluorination or steric hindrance (e.g., cyclopropyl) to slow metabolism .
    Optimization : Synthesize analogs with PEGylated or zwitterionic substituents and compare Caco-2 permeability/PAMPA data .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[N-Cyclopropyl-N-(4-methoxybenzyl)sulfamoyl]phenylboronic acid
Reactant of Route 2
Reactant of Route 2
3-[N-Cyclopropyl-N-(4-methoxybenzyl)sulfamoyl]phenylboronic acid

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